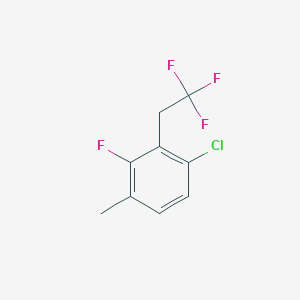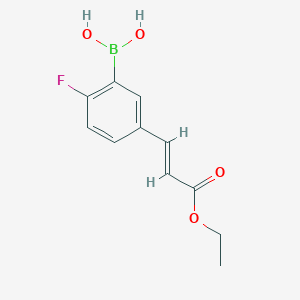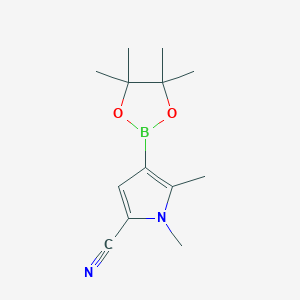
1-Chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
1-Chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C9H7ClF4 and a molecular weight of 226.6 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 . This structure can be viewed using Java or Javascript .
Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its halogenated aromatic structure makes it a candidate for various substitution reactions, which are fundamental in building complex molecules. For instance, through electrophilic aromatic substitution, the compound can be used to synthesize more complex fluorinated structures that are prevalent in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, the presence of multiple fluorine atoms can significantly alter the biological activity of a molecule. The compound could be used to develop new fluorinated derivatives with potential therapeutic effects. Its structure could be incorporated into molecules designed to interact with specific enzymes or receptors within the body .
Materials Science
Fluorinated benzene derivatives like this compound are often used in materials science due to their stability and resistance to degradation. They can be employed in the creation of polymers with enhanced properties, such as increased thermal stability and chemical resistance, which are valuable in high-performance materials .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatography or mass spectrometry. Its unique mass and retention time would help in the identification and quantification of similar compounds within complex mixtures .
Environmental Science
The environmental impact of fluorinated compounds is a growing field of study. This compound could be used in research to understand the persistence and bioaccumulation of fluorinated pollutants in the environment. It may also serve as a model compound for studying degradation pathways and remediation strategies .
Pharmacology
The pharmacokinetic properties of drugs can be significantly influenced by the introduction of fluorine atoms. Research into the applications of this compound in pharmacology could lead to insights into how fluorination affects drug absorption, distribution, metabolism, and excretion (ADME). This can be crucial for the development of new drugs with improved efficacy and reduced side effects .
Propriétés
IUPAC Name |
1-chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4/c1-5-2-3-7(10)6(8(5)11)4-9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWFYHMFHLJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)









